Urea, N-2H-1,4-benzothiazin-3-yl-N'-(4-chlorophenyl)-
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Overview
Description
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzothiazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- typically involves the reaction of 2-aminobenzothiazine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazine: A parent compound with similar structural features but lacking the urea and chlorophenyl groups.
2-Aminobenzothiazine: A precursor in the synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)-.
4-Chlorophenyl isocyanate: Another precursor used in the synthesis.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-(4-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the urea moiety enhances its ability to form hydrogen bonds, while the chlorophenyl group contributes to its lipophilicity and potential for membrane permeability .
Properties
CAS No. |
108176-68-7 |
---|---|
Molecular Formula |
C15H12ClN3OS |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(2H-1,4-benzothiazin-3-yl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-5-7-11(8-6-10)17-15(20)19-14-9-21-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H2,17,18,19,20) |
InChI Key |
GTHDVMMICKHEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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